molecular formula C17H17N3O B11970794 Benzylideneacetone 4-phenylsemicarbazone

Benzylideneacetone 4-phenylsemicarbazone

Cat. No.: B11970794
M. Wt: 279.34 g/mol
InChI Key: GHYASIZGQZSKIH-OGMPJXADSA-N
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Description

Benzylideneacetone 4-phenylsemicarbazone is a semicarbazone derivative of benzylideneacetone (4-phenyl-3-buten-2-one), a compound widely recognized for its role in organic synthesis and biological applications. Benzylideneacetone itself is synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetone under alkaline conditions . The parent compound exhibits insecticidal activity by inhibiting phenoloxidase (PO) in insects, thereby suppressing immune responses .

Structurally, this compound features a conjugated α,β-unsaturated ketone system linked to a semicarbazone group substituted with a phenyl ring at the N(4) position. This modification is critical for its bioactivity, as seen in related compounds .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-phenyl-3-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea

InChI

InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)/b13-12+,19-14+

InChI Key

GHYASIZGQZSKIH-OGMPJXADSA-N

Isomeric SMILES

C/C(=N\NC(=O)NC1=CC=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE typically involves the reaction of 4-phenyl-3-buten-2-one with phenylsemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

Semicarbazones and thiosemicarbazones derived from aromatic ketones are extensively studied for their antiparasitic, antimicrobial, and antitrypanosomal activities. Below is a comparative analysis of benzylideneacetone 4-phenylsemicarbazone with structurally similar compounds:

Key Observations:

Thiosemicarbazones vs. Semicarbazones: Thiosemicarbazones (e.g., propiophenone 4-phenyl-3-thiosemicarbazone) generally exhibit higher antitrypanosomal activity (IC₅₀ = 7.63 μM) compared to their semicarbazone analogues (IC₅₀ = 62.54 μM for 4’-methylacetophenone derivative) . The sulfur atom in thiosemicarbazones enhances metal chelation and target binding. this compound, lacking sulfur, may have reduced metal-binding capacity but could offer improved selectivity due to its unique conjugated system.

Substituent Effects: The presence of a methyl group in 4’-methylacetophenone derivatives (compound 1) moderately enhances activity compared to unsubstituted propiophenone derivatives (compound 2, IC₅₀ > 100 μM). The N(4)-phenyl group in semicarbazones is critical for bioactivity, as it stabilizes the molecule through π-π interactions with biological targets.

Toxicity and Selectivity: Propiophenone 4-phenylsemicarbazone (compound 2) shows toxicity to Artemia salina larvae (LC₅₀ = 107.49 μM) but low antitrypanosomal activity, resulting in a poor selectivity index (SI = 0.518).

Mechanistic Insights

  • Antitrypanosomal Activity: Thiosemicarbazones inhibit Trypanosoma brucei brucei by disrupting redox homeostasis via iron chelation. Semicarbazones, while less potent, may act through alternative pathways such as enzyme inhibition or membrane disruption.
  • Insecticidal Activity: Benzylideneacetone itself suppresses phenoloxidase (PO) in insects, leading to immune dysfunction. The semicarbazone derivative could enhance this activity by improving binding to PO or related enzymes.

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